benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

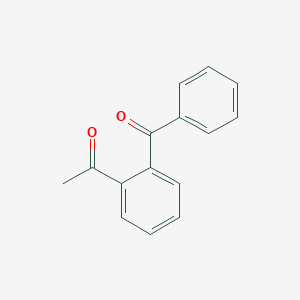

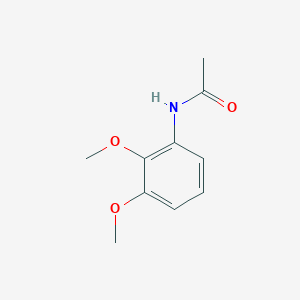

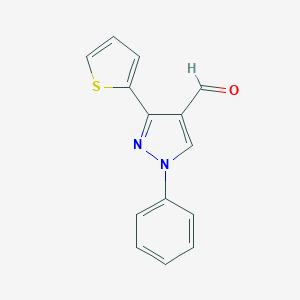

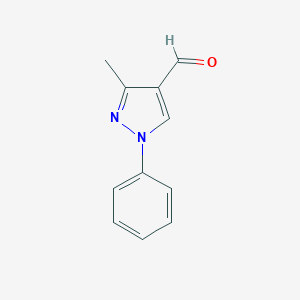

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound with a fused pyridine ring system. Its chemical formula is C~15~H~17~NO~3~ . The name suggests the presence of a benzyl group, a carbonyl group (4-oxo), and a carboxylate moiety. This compound exhibits interesting pharmacological properties and has been investigated for its potential therapeutic applications.

Synthesis Analysis

The synthesis of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves several methods. One common approach is the Hantzsch reaction , which combines an aldehyde or ketone, ammonia, and an α,β-unsaturated ester to form the dihydropyridine ring. The benzyl group can be introduced during this step. Other synthetic routes may involve cyclization reactions or multicomponent reactions.

Molecular Structure Analysis

The molecular structure of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate consists of:

- A pyridine ring with a ketone group (4-oxo) at position 4.

- A propyl group attached to the nitrogen atom.

- A benzyl group linked to the carboxylate carbon.

Chemical Reactions Analysis

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can participate in various chemical reactions:

- Reduction : The dihydropyridine ring can be reduced back to the corresponding pyridine ring.

- Ester Hydrolysis : The carboxylate group can undergo hydrolysis to yield the corresponding acid.

- Substitution Reactions : The benzyl group can be substituted with other functional groups.

Physical And Chemical Properties Analysis

- Melting Point : Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically melts at a specific temperature (please refer to relevant literature).

- Solubility : It may be soluble in organic solvents but sparingly soluble in water.

- Color and Odor : The compound’s color and odor can vary based on its specific substitution pattern.

Safety And Hazards

- Toxicity : Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate should be handled with care due to its potential toxicity.

- Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.

Orientations Futures

Research on this compound should focus on:

- Pharmacological Applications : Investigate its potential as a cardiovascular drug or other therapeutic agents.

- Structure-Activity Relationships : Explore modifications to enhance its efficacy and safety profile.

- Biological Targets : Identify specific molecular targets affected by this compound.

Propriétés

IUPAC Name |

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWFGYZHYRYOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439004 |

Source

|

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

145100-54-5 |

Source

|

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)